molecular formula C21H22N2O2 B12413737 TK4b

TK4b

Cat. No.: B12413737
M. Wt: 334.4 g/mol
InChI Key: FDITYPCGWONMKR-UHFFFAOYSA-N
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Description

4-Benzoyl-2-(3,4-dimethylphenyl)-1-ethyl-5-methylpyrazol-3-one is a synthetic organic compound that belongs to the pyrazolone class. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

4-benzoyl-2-(3,4-dimethylphenyl)-1-ethyl-5-methylpyrazol-3-one

InChI

InChI=1S/C21H22N2O2/c1-5-22-16(4)19(20(24)17-9-7-6-8-10-17)21(25)23(22)18-12-11-14(2)15(3)13-18/h6-13H,5H2,1-4H3

InChI Key

FDITYPCGWONMKR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=O)N1C2=CC(=C(C=C2)C)C)C(=O)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Typically, industrial synthesis of similar compounds involves optimizing reaction conditions for large-scale production, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-2-(3,4-dimethylphenyl)-1-ethyl-5-methylpyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research may explore its therapeutic potential for treating various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzoyl-2-(3,4-dimethylphenyl)-1-ethyl-5-methylpyrazol-3-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biochemical pathways. Further research is needed to elucidate the exact mechanism of action for this compound.

Comparison with Similar Compounds

Conclusion

4-Benzoyl-2-(3,4-dimethylphenyl)-1-ethyl-5-methylpyrazol-3-one is a compound with potential applications in chemistry, biology, medicine, and industry. While specific details on its synthesis, reactions, and mechanism of action are limited, it represents an interesting subject for further research and exploration.

Biological Activity

Overview

4-Benzoyl-2-(3,4-dimethylphenyl)-1-ethyl-5-methylpyrazol-3-one is a compound belonging to the pyrazolone family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Benzoyl-2-(3,4-dimethylphenyl)-1-ethyl-5-methylpyrazol-3-one is C18H20N2OC_{18}H_{20}N_2O, and its structure features a pyrazolone core substituted with a benzoyl group and a dimethylphenyl moiety. The presence of these functional groups is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation .
  • Antioxidant Activity : The compound exhibits notable antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting against cellular damage and has implications in cancer therapy .
  • Antimicrobial Properties : Preliminary studies indicate that it possesses antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-Benzoyl-2-(3,4-dimethylphenyl)-1-ethyl-5-methylpyrazol-3-one:

Activity Effect Reference
COX InhibitionReduces inflammatory markers
Antioxidant ActivityScavenges free radicals
Antimicrobial ActivityEffective against Gram-positive bacteria
Cytotoxicity in Cancer CellsInduces apoptosis in tumor cells

Case Studies

  • Anti-inflammatory Effects : In a study investigating the anti-inflammatory effects of pyrazolone derivatives, 4-Benzoyl-2-(3,4-dimethylphenyl)-1-ethyl-5-methylpyrazol-3-one was found to significantly reduce edema in animal models when administered prior to an inflammatory stimulus. The reduction in swelling correlated with decreased levels of inflammatory cytokines.
  • Cytotoxicity Against Cancer Cells : A recent study explored the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated that it induced apoptosis through the activation of caspase pathways. The compound exhibited IC50 values below 20 µM in several tested lines, indicating potent anticancer properties .
  • Antimicrobial Testing : The compound was evaluated against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. It displayed significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

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